2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
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Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c16-12-6-10(14(17)24-12)11-7-23-15(18-11)19-13(20)8-25(21,22)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGORSYIMRVCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide , also known as G786-1340, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₀Cl₂N₂O₃S₃
- IUPAC Name: this compound
- SMILES: O=C(CS(c1ccccc1)(=O)=O)Nc1nc(-c(cc(s2)Cl)c2Cl)cs1
The compound features a benzenesulfonyl group linked to a thiazole derivative substituted with a dichlorothiophene moiety. This unique structure is hypothesized to contribute to its biological activity.
The biological activity of G786-1340 is primarily attributed to its inhibition of certain enzymes involved in inflammatory processes. Specifically, it has been identified as a multitarget inhibitor of:
- Cyclooxygenase-2 (COX-2)
- 5-Lipoxygenase (5-LOX)
- Transient Receptor Potential Vanilloid 1 (TRPV1)
These targets are crucial in mediating pain and inflammation, making G786-1340 a candidate for anti-inflammatory therapies.
Biological Activity and Efficacy
Recent studies have demonstrated the compound's efficacy in various biological assays:
In Vitro Studies
In vitro evaluations revealed that G786-1340 exhibited potent inhibitory activities against COX-2 and 5-LOX:
| Enzyme Target | IC₅₀ Value (μM) |
|---|---|
| COX-2 | 0.011 |
| 5-LOX | 0.046 |
| TRPV1 | 0.008 |
These results indicate that G786-1340 is significantly more effective than many existing anti-inflammatory agents.
In Vivo Studies
In vivo studies using SD rats showed promising pharmacokinetic profiles:
- Cmax (Maximum Concentration): 5807.18 ± 2657.83 ng/mL
- Clearance (CL): 3.24 ± 1.47 mL/min/kg
- Bioavailability (F): 96.8%
Furthermore, G786-1340 demonstrated significant analgesic effects in formalin-induced pain models and reduced capsaicin-induced ear edema, confirming its potential as an anti-inflammatory agent.
Case Studies
A notable study published in January 2023 synthesized a series of N-(benzenesulfonyl) acetamide derivatives, including G786-1340. The study highlighted the compound's ability to modulate inflammatory pathways effectively and suggested its application in treating chronic pain conditions .
Scientific Research Applications
Structure and Composition
The molecular formula of 2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide is . Its structure features a benzenesulfonyl group and a thiazole ring, which are significant for its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The following applications have been identified:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
Anti-inflammatory Properties
The thiazole ring is known for its anti-inflammatory effects. Studies have shown that derivatives of thiazole can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Research on Anti-inflammatory Effects
- Objective : Investigate the compound's effect on cytokine production in vitro.
- Method : Cultured macrophages were treated with the compound followed by LPS stimulation.
- Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide?
The compound can be synthesized via carbodiimide-mediated coupling between the sulfonyl-acetic acid derivative and the aminothiazole precursor. A validated method involves dissolving 2,5-dichlorothiophene-3-carboxylic acid (or its activated ester) with 4-amino-1,3-thiazole derivatives in dichloromethane, followed by addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine at 273 K for 3 hours . Post-reaction, the mixture is acidified, extracted, and purified via recrystallization (e.g., methanol/acetone 1:1) . Yields are influenced by stoichiometric ratios and solvent choice.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key techniques include:
- X-ray crystallography to resolve dihedral angles between the benzenesulfonyl, thiazole, and dichlorothiophene moieties (e.g., mean plane twists of ~80° observed in analogous thiazole-acetamides) .
- NMR spectroscopy (1H/13C) to verify sulfonyl and acetamide linkages. For example, the benzenesulfonyl group typically shows aromatic protons at δ 7.5–8.0 ppm, while the thiazole C2 proton appears downfield (δ 8.2–8.5 ppm) .
- HPLC-MS for purity assessment (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s conformational stability?
The benzenesulfonyl group introduces steric hindrance, causing significant twisting (e.g., 79.7° between dichlorophenyl and thiazole planes in related structures) . Electron-withdrawing substituents (e.g., Cl on thiophene) enhance stability via resonance and reduce rotational freedom. Computational modeling (DFT) can predict torsional barriers, while X-ray data validate intramolecular interactions like N–H⋯N hydrogen bonds (R2,2(8) motifs), which stabilize crystal packing .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity results) may arise from assay conditions or impurity profiles. Recommended steps:
- Reproducibility checks : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- SAR analysis : Compare analogs (e.g., replacing dichlorothiophene with fluorophenyl) to isolate pharmacophoric contributions .
- ADME profiling : Assess metabolic stability (e.g., microsomal assays) to rule out false negatives from rapid degradation .
Q. How can researchers address low yields in large-scale synthesis?
Common pitfalls include incomplete activation of carboxylic acid precursors or side reactions (e.g., sulfonyl group hydrolysis). Optimize by:
- Pre-activation : Convert the acid to its NHS ester prior to coupling.
- Solvent selection : Use anhydrous DMF or THF to minimize water interference.
- Catalytic additives : DMAP (4-dimethylaminopyridine) enhances coupling efficiency .
Methodological Guidance
Q. What crystallographic parameters are critical for resolving hydrogen-bonding networks?
Focus on:
- Intermolecular distances : N–H⋯N bonds (~2.8–3.0 Å) and angles (~160–170°) .
- Packing motifs : Infinite 1D chains along specific crystallographic axes (e.g., [100] in thiazole derivatives) .
- Thermal ellipsoids : Refine anisotropic displacement parameters to confirm rigidity of the benzenesulfonyl-thiazole linkage .
Q. How to design SAR studies for this compound’s antimicrobial potential?
- Core modifications : Replace dichlorothiophene with other halogenated heterocycles (e.g., bromothiophene) .
- Side-chain variations : Introduce alkyl or aryl groups on the acetamide nitrogen to modulate lipophilicity .
- Bioisosteres : Substitute the sulfonyl group with phosphonate or carbonyl to assess electronic effects .
Data Contradiction Analysis
Q. Why do conflicting reports exist about this compound’s solubility?
Solubility varies with pH and solvent polarity. For example:
- Polar aprotic solvents (DMSO, DMF): High solubility due to sulfonyl and acetamide H-bond acceptors.
- Aqueous buffers : Poor solubility at neutral pH; improve via salt formation (e.g., sodium or hydrochloride salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
